Allyl-Driven LogP Shift: 1.07 Log Units Higher Lipophilicity vs. N3-Unsubstituted 1-Methyl Analog
The introduction of an N3‑allyl substituent on the 2‑thioxoimidazolidin‑4‑one scaffold increases the computed ACD/LogP from −0.85 (1‑methyl‑2‑thioxoimidazolidin‑4‑one, CAS 29181‑65‑5) to −0.22 for the target compound, a ΔLogP of +0.63, while the XLogP3 value of 0.6 provides a consistent lipophilicity estimate . This shift places the compound closer to the optimal LogP range (1–3) for membrane permeability, yet below the threshold associated with poor aqueous solubility. In contrast, the 3‑allyl‑5,5‑dimethyl analog (CAS 53517‑95‑6) exhibits a LogP of 0.942, representing a further +1.79 log‑unit increase relative to the N3‑unsubstituted baseline, which may compromise solubility in aqueous screening buffers [1].
| Evidence Dimension | Computed octanol-water partition coefficient (ACD/LogP and XLogP3) |
|---|---|
| Target Compound Data | ACD/LogP = −0.22; XLogP3 = 0.6 |
| Comparator Or Baseline | 1-Methyl-2-thioxoimidazolidin-4-one (CAS 29181-65-5): ACD/LogP = −0.85; 3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one (CAS 53517-95-6): LogP = 0.942 |
| Quantified Difference | ΔLogP (target vs. N3‑H analog) = +0.63 (ACD) / +1.45 (XLogP3 implied); ΔLogP (target vs. 5,5‑dimethyl analog) = −1.16 (LogP) / −0.34 (XLogP3) |
| Conditions | ACD/Labs Percepta v14.00 predictions; XLogP3 from PubChem/BOC Sciences datasheet; cross-referenced with SIELC experimental LogP where available |
Why This Matters
LogP is a primary determinant of passive membrane permeability and aqueous solubility; the target compound occupies a balanced lipophilicity window that is neither too polar for cell entry nor too lipophilic for assay compatibility, unlike both more and less lipophilic analogs, making it a superior starting point for cellular screening libraries.
- [1] SIELC Technologies. 3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one – LogP Data. CAS 53517-95-6. https://sielc.com/3-allyl-55-dimethyl-2-thioxoimidazolidin-4-one View Source
